![molecular formula C15H12O3 B5859093 6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5859093.png)
6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one, also known as THCBD, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the family of cannabinoids and has been found to interact with the endocannabinoid system in the body.
Mechanism of Action
6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one is believed to interact with the endocannabinoid system in the body, specifically the CB1 and CB2 receptors. It has been found to have a higher affinity for the CB2 receptor, which is primarily expressed in immune cells. This compound has also been shown to modulate the activity of other receptors, including the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, protect against neuronal damage, and improve cognitive function. In addition, this compound has been found to have antioxidant properties and may help to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one is that it is a synthetic compound, which allows for more precise dosing and control in laboratory experiments. However, one limitation is that there is still much to be learned about the compound and its potential therapeutic properties. Further research is needed to fully understand its mechanisms of action and potential applications.
Future Directions
There are several future directions for research on 6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one. One area of interest is its potential as a treatment for addiction, particularly in the context of opioid addiction. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential interactions with other medications.
Synthesis Methods
The synthesis of 6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one involves the reaction of 2-hydroxybenzaldehyde with 3,4-methylenedioxyphenylacetic acid followed by cyclization with ammonium acetate. The resulting product is then reduced using sodium borohydride to obtain this compound. This method has been reported to have a yield of 55% and has been optimized for large-scale production.
Scientific Research Applications
6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been the subject of numerous studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. In addition, this compound has been shown to have potential as a treatment for anxiety, depression, and addiction.
properties
IUPAC Name |
6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-15-6-5-9-7-11-10-3-1-2-4-12(10)17-14(11)8-13(9)18-15/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLZKIVYQIWECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=C4C(=C3)C=CC(=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)
![5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)
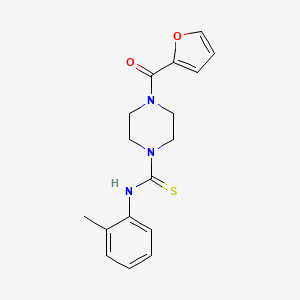
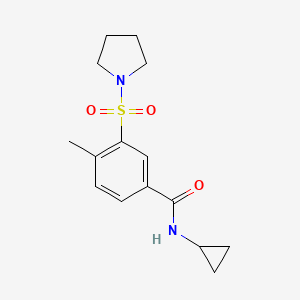
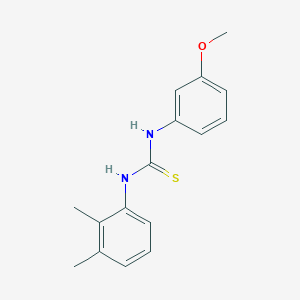
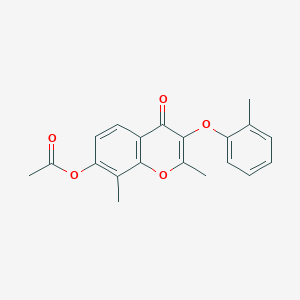


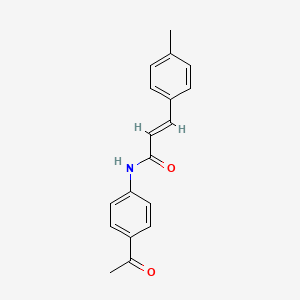

![N-(2-methoxyphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5859089.png)

